2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE
Description
2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a combination of pyrazole, triazole, and thioether functionalities
Properties
IUPAC Name |
2-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-10(2)8-17-14(24)9-27-16-19-18-13(21(16)5)6-7-22-12(4)15(23(25)26)11(3)20-22/h10H,6-9H2,1-5H3,(H,17,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIRWGUWXESGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(N2C)SCC(=O)NCC(C)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the Triazole Ring: This involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Thioether Formation: The triazole and pyrazole intermediates are then linked via a thioether bond, typically using thiolating agents under mild conditions.
Final Coupling: The final step involves coupling the intermediate with N-isobutylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to metal ions, affecting enzymatic activities and signaling pathways. The thioether linkage provides additional sites for interaction with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the triazole and thioether functionalities.
4-Methyl-4H-1,2,4-triazole: Contains the triazole ring but lacks the pyrazole and thioether groups.
N-Isobutylacetamide: Simple amide structure without the heterocyclic rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
